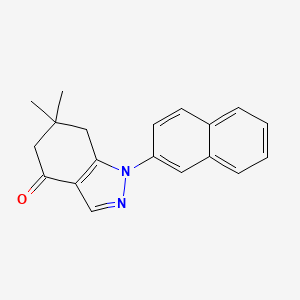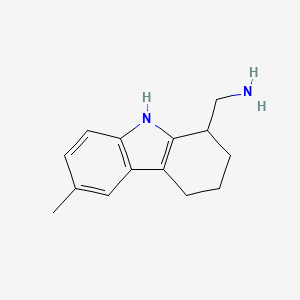![molecular formula C15H17N3O6 B12555984 [3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid CAS No. 142371-43-5](/img/structure/B12555984.png)
[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid is a complex organic compound that features an indole structure with an aminoethyl side chain and a carbamic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the aminoethyl side chain and the carbamic acid group. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques.
化学反应分析
Types of Reactions
[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with ketone or aldehyde groups, while reduction may produce amine derivatives.
科学研究应用
Chemistry
In chemistry, [3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may also be employed in the development of biochemical assays to investigate enzyme activities and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, such as neurotransmitter receptors or enzyme inhibitors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
作用机制
The mechanism of action of [3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
3-Fluoro-7-hydroxy-chroman-2,4-dione:
Uniqueness
[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid is unique due to its specific indole structure combined with an aminoethyl side chain and a carbamic acid group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
142371-43-5 |
|---|---|
分子式 |
C15H17N3O6 |
分子量 |
335.31 g/mol |
IUPAC 名称 |
[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid |
InChI |
InChI=1S/C11H13N3O2.C4H4O4/c12-4-3-7-6-13-10-2-1-8(5-9(7)10)14-11(15)16;5-3(6)1-2-4(7)8/h1-2,5-6,13-14H,3-4,12H2,(H,15,16);1-2H,(H,5,6)(H,7,8) |
InChI 键 |
YSBLCUNHGFCAOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1NC(=O)O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
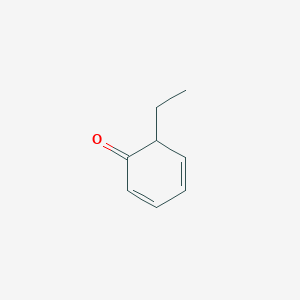
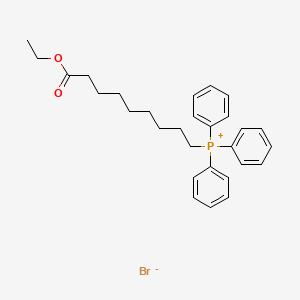
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
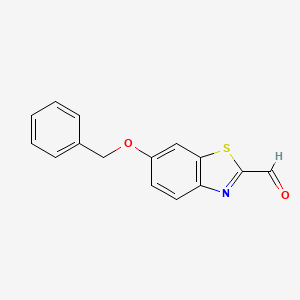

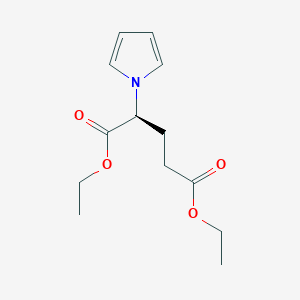
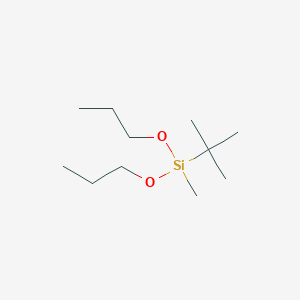
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)

![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
